molecular formula C8H15N3 B2444941 (2-tert-butyl-1H-imidazol-4-yl)methanamine CAS No. 1340321-39-2

(2-tert-butyl-1H-imidazol-4-yl)methanamine

Cat. No.: B2444941
CAS No.: 1340321-39-2
M. Wt: 153.229
InChI Key: VCIZQOHOIPAJLR-UHFFFAOYSA-N
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Description

(2-tert-butyl-1H-imidazol-4-yl)methanamine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for (2-tert-butyl-1H-imidazol-4-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butyl-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the attached functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole ring.

Scientific Research Applications

(2-tert-butyl-1H-imidazol-4-yl)methanamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-tert-butyl-1H-imidazol-4-yl)methanamine include other imidazole derivatives, such as:

  • (1H-imidazol-4-yl)methanamine
  • (2-methyl-1H-imidazol-4-yl)methanamine
  • (2-ethyl-1H-imidazol-4-yl)methanamine

Uniqueness

The presence of the tert-butyl group in this compound makes it unique compared to other imidazole derivatives. This bulky group can influence the compound’s steric properties, reactivity, and interactions with other molecules, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(2-tert-butyl-1H-imidazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIZQOHOIPAJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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